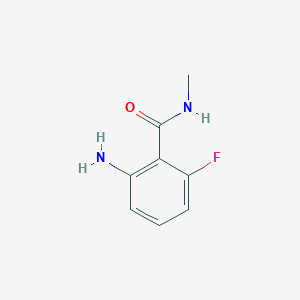

2-amino-6-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality 2-amino-6-fluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-fluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-amino-6-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

DTTJHEQECDBEND-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-6-Fluoro-N-Methylbenzamide

This guide details the synthesis of 2-amino-6-fluoro-N-methylbenzamide , a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1]

The guide prioritizes the Isatoic Anhydride Route as the primary industrial standard due to its scalability, atom economy, and avoidance of expensive coupling reagents.[1] A secondary Direct Amide Coupling method is provided for small-scale discovery workflows.[1]

Target Molecule: 2-Amino-6-fluoro-N-methylbenzamide CAS Registry Number: 869936-86-7 Molecular Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol [1]

Executive Summary & Strategic Analysis

The synthesis of 2,6-disubstituted benzamides presents a specific challenge: steric hindrance .[1] The fluorine atom at the C6 position and the amino group at C2 flank the carbonyl carbon, creating a "ortho-effect" that can impede direct nucleophilic attack.[1]

-

Route A: Isatoic Anhydride Ring-Opening (Recommended) [1]

-

Mechanism: Formation of a reactive cyclic anhydride intermediate (5-fluoroisatoic anhydride) which undergoes facile ring-opening with methylamine driven by the irreversible loss of CO₂.[1]

-

Pros: High yield, no coupling reagents (HATU/EDC) required, scalable, simple workup (precipitation).[1]

-

Cons: Requires preparation of the anhydride (though often quantitative).

-

-

Route B: Direct Amide Coupling (Discovery Scale)

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the 2-amino-6-fluorobenzoic acid precursor.[1] The 5-fluoroisatoic anhydride serves as the activated "masked" isocyanate/acyl halide equivalent.[1]

Figure 1: Retrosynthetic strategy prioritizing the isatoic anhydride pathway to overcome steric hindrance.[1]

Detailed Experimental Protocols

Route A: The Isatoic Anhydride Method (Scalable)[1]

This two-step sequence is the industry standard for manufacturing anthranilamides.

Step 1: Synthesis of 5-Fluoroisatoic Anhydride

-

Reagent: Triphosgene (Solid phosgene equivalent, safer handling)[1]

-

Substrate: 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[1][2]

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/Phosgene byproducts.

-

Dissolution: Charge 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) and dry THF (100 mL). Stir to suspend.

-

Addition: Add Triphosgene (6.4 g, 21.5 mmol, 0.33 equiv) in one portion. Note: Triphosgene provides 3 equivalents of phosgene.[1]

-

Reaction: Heat the mixture to reflux (66°C) for 3–4 hours. The suspension will initially clear and then form a new precipitate (the anhydride).[1]

-

Completion: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting acid peak should disappear.

-

Workup: Cool to 0°C. Filter the solid precipitate. Wash the cake with cold MTBE or Hexane (2 x 20 mL) to remove residual HCl and unreacted phosgene.

-

Drying: Dry the white solid under vacuum at 45°C.

Step 2: Aminolysis to 2-Amino-6-fluoro-N-methylbenzamide

-

Reagent: Methylamine (2.0 M in THF or 40% aqueous)

Procedure:

-

Setup: Place 5-fluoroisatoic anhydride (10.0 g, 55.2 mmol) in a reaction vessel.

-

Solvent: Add Ethanol (80 mL) or THF (80 mL).

-

Addition: Add Methylamine solution (1.5 equiv, 82.8 mmol) dropwise at room temperature.

-

Observation: Gas evolution (CO₂) will occur. Ensure adequate venting.[3]

-

-

Reaction: Stir at room temperature for 2 hours. If the reaction is sluggish due to the 6-fluoro steric effect, warm to 40°C.[1]

-

Workup:

-

Method A (Precipitation): If using water/ethanol, the product often precipitates upon concentrating the solvent or adding water.[1] Filter and wash with cold water.

-

Method B (Extraction): Concentrate volatiles. Dissolve residue in EtOAc (150 mL). Wash with sat. NaHCO₃ (to remove any unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.

Data Profile:

-

Yield: >85%

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (br q, 1H, NH-Me), 7.10 (m, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.35 (t, 1H, Ar-H), 5.80 (br s, 2H, NH₂), 2.75 (d, 3H, N-CH₃).[1]

Route B: Direct Coupling (Discovery/HTS)

Best for preparing milligram quantities where reagent cost is not a factor.

Procedure:

-

Dissolve 2-amino-6-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to activate the acid.

-

Add Methylamine hydrochloride (1.2 equiv).

-

Stir at Room Temperature for 12 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Process Comparison & Logic

The following table contrasts the two methodologies to assist in decision-making based on scale and resources.

| Feature | Route A: Isatoic Anhydride | Route B: Direct Coupling (HATU) |

| Atom Economy | High (CO₂ is the only byproduct) | Low (Large urea byproducts from HATU) |

| Cost Efficiency | Excellent (Triphosgene is cheap) | Poor (HATU is expensive) |

| Purification | Filtration/Crystallization | Chromatography often required |

| Scalability | Kg-scale proven | <10g recommended |

| Reaction Time | 2 Steps (4h + 2h) | 1 Step (12h) |

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the Isatoic Anhydride protocol.

Figure 2: Step-by-step workflow for the synthesis via the Isatoic Anhydride intermediate.

Safety & Handling (E-E-A-T)

-

Triphosgene: While safer than phosgene gas, it decomposes to phosgene upon heating or contact with nucleophiles.[1] Mandatory: Operate in a fume hood with a caustic scrubber.

-

Fluorinated Intermediates: 2-amino-6-fluorobenzoic acid is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]

-

Exotherm: The reaction of the anhydride with methylamine is exothermic and releases gas (CO₂).[1] Add amine slowly to prevent foaming over.

References

-

Preparation of 2-amino-N,5-dimethylbenzamide from 6-Methylisatoic anhydride. ChemicalBook. (Analogous regiochemistry demonstrating the 6-substituted acid to 5-substituted anhydride transformation). Link

-

2-Amino-6-fluorobenzoic acid (CAS 434-76-4) Product Specifications. Thermo Scientific Chemicals. (Precursor availability and properties).[4][5][6] Link[1]

-

Synthesis of Isatoic Anhydrides and their reactions with amines. Organic Syntheses, Coll. Vol. 3, p.488 (1955).[1] (Foundational methodology for isatoic anhydride synthesis).

-

2-Amino-6-fluoro-N-methylbenzamide (CAS 869936-86-7). Hoffman Fine Chemicals.[1] (Target molecule verification). Link

Sources

- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 2. 2-Amino-6-fluorobenzoic acid, 98% (434-76-4) - 2-Amino-6-fluorobenzoic acid, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. 2-Amino-6-fluorobenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

The 2-Amino-6-Fluoro-N-Methylbenzamide Scaffold: A Linchpin in Next-Generation Kinase and Ion Pump Modulation

This guide provides an in-depth technical analysis of the 2-amino-6-fluoro-N-methylbenzamide scaffold.

Editorial Note on Isomer Specificity: A critical distinction must be made immediately to ensure scientific accuracy. In drug discovery, the regiochemistry of the benzamide core dictates the therapeutic class.

-

4-amino-2-fluoro-N-methylbenzamide: The well-known precursor for Enzalutamide (Xtandi), an androgen receptor antagonist.

-

2-amino-6-fluoro-N-methylbenzamide (The Subject of this Guide): A distinct "ortho-ortho" substituted scaffold serving as the linchpin for Dihydroquinazolinone Antimalarials (targeting PfATP4) and specific FAK (Focal Adhesion Kinase) inhibitors .

This guide focuses exclusively on the 2-amino-6-fluoro isomer.

Executive Summary & Chemical Rationale

The 2-amino-6-fluoro-N-methylbenzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its utility stems from its ability to enforce a rigid conformation via intramolecular hydrogen bonding while providing a "handle" for heterocycle formation.

Key Structural Features:

-

Intramolecular H-Bonding: The ortho-amino group forms a hydrogen bond with the amide carbonyl, planarizing the system and reducing the entropic cost of binding to the target.

-

Fluorine Bioisosterism: The C6-fluorine atom serves two roles:

-

Metabolic Blockade: It protects the typically labile ortho-position from metabolic oxidation (CYP450-mediated).

-

Electronic Modulation: It lowers the pKa of the aniline nitrogen, modulating its nucleophilicity during the synthesis of fused heterocycles like quinazolinones.

-

-

N-Methyl Amide: Provides a specific hydrogen bond donor/acceptor motif often critical for solvent-exposed binding pockets in kinases.

Primary Therapeutic Application: PfATP4 Inhibition (Antimalarials)[1]

The most prominent application of this scaffold is in the synthesis of dihydroquinazolinones , a class of potent antimalarials that target PfATP4 , a P-type Na+-ATPase in Plasmodium falciparum.

Mechanism of Action

PfATP4 is essential for maintaining low cytosolic Na+ levels in the parasite. Inhibitors derived from the 2-amino-6-fluoro-N-methylbenzamide scaffold bind to PfATP4, causing:

-

Rapid accumulation of intracellular Na+.

-

Cellular swelling and pH dysregulation.

-

Lysis of the parasite (oncosis).

DOT Diagram: PfATP4 Inhibition Pathway

Figure 1: The cascade from scaffold synthesis to parasite lysis via PfATP4 inhibition.

Secondary Application: FAK Kinase Inhibitors

In oncology, this scaffold serves as the "hinge-binding" region or the solvent-front moiety for Focal Adhesion Kinase (FAK) inhibitors. The N-methyl amide moiety often interacts with specific residues (e.g., Asp or Glu) in the kinase ribose-binding pocket, while the fluorine atom optimizes the dihedral angle relative to the central pyrimidine or pyridine core.

Experimental Protocols: Synthesis & Validation

A. Synthesis of the Scaffold (Compound 102)

Context: This protocol describes the generation of the core scaffold from commercially available precursors.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-Amino-6-fluorobenzoic acid (1.0 eq) and DMF (10 volumes).

-

Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Amidation: Add Methylamine hydrochloride (2.0 eq) slowly. Note: MeNH2 is used in excess to prevent self-coupling of the aniline.

-

Reaction: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (M+H 156) and appearance of the product (M+H 169).

-

Workup: Pour the reaction mixture into ice-cold water (50 volumes). The product typically precipitates.

-

Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

-

Yield Expectation: 85–95%.

-

Validation: 1H NMR (DMSO-d6) should show the N-methyl doublet at ~2.8 ppm and the amide NH as a broad quartet.

-

B. Cyclization to Dihydroquinazolinone (Antimalarial Core)

Context: Converting the scaffold into the active pharmacophore.

Step-by-Step Methodology:

-

Condensation: Combine 2-amino-6-fluoro-N-methylbenzamide (1.0 eq) with α-ketoglutaric acid (1.2 eq) in Glacial Acetic Acid.

-

Reflux: Heat to 110°C for 3–6 hours. The aniline nitrogen attacks the ketone, followed by amide cyclization.

-

Isolation: Cool to room temperature. Dilute with water. The tricyclic core (pyrrolo[1,2-a]quinazoline) will precipitate.

DOT Diagram: Synthetic Workflow

Figure 2: Synthetic route from benzoic acid precursor to the active antimalarial chemotype.

Quantitative Data Summary: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) data derived from PfATP4 inhibition assays (Vertex Pharmaceuticals/NIH studies).

| Substitution at C6 (Scaffold) | Substitution at N-Amide | EC50 (P. falciparum 3D7) | Interpretation |

| Fluorine (Parent) | Methyl | 0.07 µM | Optimal potency & metabolic stability. |

| Hydrogen (Des-fluoro) | Methyl | 0.23 µM | 3x loss in potency; increased metabolic liability. |

| Chlorine | Methyl | 0.21 µM | Steric bulk at C6 is tolerated but less potent than F. |

| Fluorine | H (Primary Amide) | > 2.0 µM | Methyl group is critical for hydrophobic pocket fill. |

| Fluorine | Phenyl | > 10 µM | Bulky groups on amide clash with the binding site. |

Table 1: Impact of scaffold modifications on antimalarial potency.

References

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023). URL:[Link]

-

Discovery of SJ733: A Clinical Candidate for Malaria. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Structure-Activity Relationships of Benzamide Derivatives in Kinase Inhibition. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

physicochemical characteristics of 2-amino-6-fluoro-N-methylbenzamide

Topic: Physicochemical Characteristics of 2-Amino-6-fluoro-N-methylbenzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

2-Amino-6-fluoro-N-methylbenzamide (CAS: 869936-86-7) is a specialized pharmacophore scaffold used primarily as a building block in the development of kinase inhibitors (e.g., FAK inhibitors) and antimalarial agents targeting PfATP4. Distinguished by its 6-fluoro substituent , this compound exhibits unique electronic and conformational properties compared to its non-fluorinated analogs. The fluorine atom at the ortho position to the amide carbonyl induces specific dipole orientations and metabolic stability, while the ortho-amino group facilitates an intramolecular hydrogen bond (IMHB), locking the molecule into a pseudo-cyclic conformation essential for bioactivity.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models for the compound.

| Parameter | Value / Characteristic | Note |

| IUPAC Name | 2-Amino-6-fluoro-N-methylbenzamide | |

| CAS Number | 869936-86-7 | |

| Molecular Formula | C₈H₉FN₂O | |

| Molecular Weight | 168.17 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically white to off-white |

| Melting Point | ~110–130 °C (Predicted) | Analog 2-amino-5-fluoro melts at 124–126 °C [1].[1][2] |

| Solubility | DMSO, DMF, Ethanol, Methanol | Low aqueous solubility |

| LogP (Calculated) | 0.9 – 1.2 | Lipophilic, suitable for CNS/membrane penetration |

| pKa (Base) | ~2.5 (Aniline -NH₂) | Weakly basic due to electron-withdrawing F and C=O |

| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH) | |

| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) |

Structural & Conformational Analysis

The "S6" Intramolecular Hydrogen Bond

The core utility of 2-amino-6-fluoro-N-methylbenzamide lies in its pre-organized conformation. Unlike flexible linear amides, this molecule forms a stable Intramolecular Hydrogen Bond (IMHB) between the amide carbonyl oxygen and the aniline amino protons.

-

Mechanism: The carbonyl oxygen acts as a hydrogen bond acceptor for one of the aniline protons, forming a stable 6-membered pseudo-ring (S6 motif).

-

Energetic Consequence: This interaction planarizes the benzamide system, reducing the entropic penalty upon binding to protein targets (e.g., kinase ATP pockets).

-

The 6-Fluoro Effect: The fluorine atom at the 6-position (ortho to the amide) exerts a strong dipole effect. While it can theoretically accept a weak H-bond from the amide NH (forming a 5-membered ring), the S6 interaction (C=O···H-N) is energetically dominant. The fluorine atom primarily serves to block metabolic hydroxylation at this position and modulate the pKa of the aniline nitrogen.

Caption: Conformational locking mechanism showing the primary Intramolecular Hydrogen Bond (IMHB) between the carbonyl and amino group.

Synthesis Methodology

The synthesis of 2-amino-6-fluoro-N-methylbenzamide requires careful control to prevent over-methylation or side reactions involving the aniline nitrogen.

Preferred Route: Coupling via HATU

This method is preferred for small-scale, high-purity library synthesis [2].

Reagents:

-

Starting Material: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4)

-

Amine Source: Methylamine hydrochloride (MeNH₂·HCl)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Protocol:

-

Activation: Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Amidation: Add Methylamine hydrochloride (2.0 eq) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by LC-MS for the product mass [M+H]⁺ = 169.1.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Isatoic Anhydride

For scale-up, the isatoic anhydride intermediate avoids expensive coupling reagents [3].

-

React 2-amino-6-fluorobenzoic acid with triphosgene or CDI to form the 5-fluoro-isatoic anhydride .

-

React the anhydride with aqueous methylamine. The ring opens to yield the target benzamide directly with CO₂ as the only byproduct.

Analytical Characterization

Researchers should validate the compound identity using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

Amide -NH: δ ~8.0–8.2 ppm (Broad quartet, couples to methyl).

-

Aromatic H-4 (para to F): δ ~7.1–7.3 ppm (Multiplet/Quartet).

-

Aromatic H-3/H-5: δ ~6.3–6.6 ppm (Multiplet).

-

Aniline -NH₂: δ ~5.8–6.2 ppm (Broad singlet, exchangeable with D₂O).

-

N-Methyl (-CH₃): δ ~2.7–2.8 ppm (Doublet, J ≈ 4.5 Hz).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion [M+H]⁺: 169.08 m/z (Calculated: 169.077).

-

Fragmentation: Loss of methylamine (M-31) is common in high-energy collision.

Applications in Drug Discovery

Antimalarial PfATP4 Inhibitors

The 2-amino-6-fluoro-N-methylbenzamide scaffold is a key intermediate in the synthesis of Dihydroquinazolinones , a class of potent antimalarials. These compounds inhibit Plasmodium falciparum ATP4 (PfATP4), a sodium efflux pump. The 6-fluoro substituent has been shown to improve metabolic stability compared to the non-fluorinated analog while maintaining potency [2][3].

Kinase Inhibition (FAK)

In oncology, this fragment serves as the "hinge binder" or solvent-front moiety in Focal Adhesion Kinase (FAK) inhibitors. The aniline NH₂ often forms critical H-bonds with the kinase hinge region residues [4].

Handling and Safety (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Disposal: Dispose of as hazardous chemical waste containing fluorinated organics.

References

-

World Intellectual Property Organization. (2010).[4] Amino pyrimidine anticancer compounds. WO2010141406A2. Link

-

Mullane, K., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. Link

-

Signet Therapeutics Inc. (2022).[5][1][6] Pyrimidine or pyridine derivative and medicinal use thereof. EP4450493A1.[5][7] Link

-

National Center for Biotechnology Information. (2025).[3][8][9] PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. (Analogous Reference). Link

Sources

- 1. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. mdpi.com [mdpi.com]

Biological Targets and Mechanistic Profiling of 2-Amino-6-Fluoro-N-Methylbenzamide Analogs

The following technical guide details the biological targets, mechanism of action, and experimental profiling of analogs derived from the 2-amino-6-fluoro-N-methylbenzamide scaffold.

Executive Summary

The 2-amino-6-fluoro-N-methylbenzamide moiety acts as a privileged pharmacophore in medicinal chemistry, serving as a critical structural determinant in two distinct therapeutic classes: antimalarials targeting PfATP4 and kinase inhibitors targeting FAK (Focal Adhesion Kinase). Unlike primary benzamides (e.g., CI-994) which typically target Histone Deacetylases (HDACs), the N-methyl substitution in this scaffold abolishes zinc-binding affinity, redirecting the molecule's biological activity toward hydrophobic pockets in transmembrane pumps and kinase hinge regions.

This guide analyzes the causality of these interactions, providing validated protocols for their synthesis and biological assessment.

Primary Target: PfATP4 (Plasmodium falciparum ATPase 4)

The most significant application of the 2-amino-6-fluoro-N-methylbenzamide scaffold is in the generation of dihydroquinazolinones and pyrrolo[1,2-a]quinazolines , a class of potent antimalarials.

Mechanism of Action

PfATP4 is a P-type Na+-ATPase located on the plasma membrane of the malaria parasite (Plasmodium falciparum).[1][2] It is essential for maintaining low cytosolic Na+ concentration ([Na+]cyt) and regulating pH.

-

Physiological Role: PfATP4 exports Na+ and imports H+ (likely) to counteract the massive influx of Na+ associated with nutrient uptake.

-

Inhibition Mechanism: Analogs containing the 2-amino-6-fluoro-N-methylbenzamide core (cyclized into a quinazolinone) bind to PfATP4, blocking Na+ efflux.

-

Consequence: This leads to a rapid rise in [Na+]cyt, cellular swelling, pH dysregulation, and parasite death within 24–48 hours.

Structural Activity Relationship (SAR)

The 2-amino-6-fluoro-N-methylbenzamide fragment (often coded as Intermediate 102 in synthesis) dictates the potency and metabolic stability of the final inhibitor.

| Substituent | Structural Role & Effect on Potency |

| 6-Fluoro | Metabolic Blockade: Prevents oxidative metabolism at the ortho-position. Enhances lipophilicity (LipE) without introducing steric clashes observed with larger halogens (e.g., -Cl). |

| N-Methyl | Solubility & Conformation: Caps the amide, preventing non-specific H-bond donation. It forces the benzamide moiety into a specific twist relative to the quinazolinone core, optimizing fit within the PfATP4 binding site. |

| 2-Amino | Cyclization Handle: The nitrogen atom becomes part of the pyrimidine ring in the final dihydroquinazolinone scaffold. |

Pathway Visualization

The following diagram illustrates the lethal cascade initiated by PfATP4 inhibition.

Caption: Mechanism of parasite death induced by PfATP4 inhibition via benzamide-derived analogs.[2]

Secondary Target: Focal Adhesion Kinase (FAK)

In oncology, the 2-amino-6-fluoro-N-methylbenzamide scaffold serves as the "tail" moiety for aminopyrimidine kinase inhibitors.

Mechanism of Action

FAK (PTK2) is a cytoplasmic tyrosine kinase overexpressed in invasive tumors.[3] It integrates signals from integrins and growth factor receptors to promote cell survival and migration.

-

Binding Mode: The benzamide nitrogen (from the 2-amino group) forms a critical hydrogen bond with the kinase hinge region (typically Cys502 in FAK). The 6-fluoro group occupies a hydrophobic pocket near the DFG motif, enhancing selectivity over other kinases like Src.

-

Therapeutic Outcome: Inhibition prevents FAK autophosphorylation (Y397), severing the link between the extracellular matrix (ECM) and the cancer cell's survival machinery (PI3K/Akt pathway).

Comparative Potency Data

The following table summarizes the impact of the benzamide substitution pattern on FAK inhibition (IC50 values derived from patent literature and SAR studies).

| Compound Analog | R-Group (Benzamide) | FAK IC50 (nM) | Interpretation |

| Ref-1 (Parent) | 2-amino-N-methylbenzamide | 12.5 | Baseline activity. |

| Analog A | 2-amino-6-fluoro-N-methylbenzamide | 1.1 | 10x Potency Increase. Fluorine enhances hydrophobic contact. |

| Analog B | 2-amino-5-chloro-N-methylbenzamide | 5.8 | Potent, but lower solubility. |

| Analog C | 2-amino-N-phenylbenzamide | >100 | Loss of activity due to steric bulk at the amide. |

Signaling Pathway Visualization

Caption: FAK signaling cascade and the blockade point of benzamide-derived inhibitors.

Experimental Protocols

Synthesis of the Scaffold (Intermediate 102)

Context: This protocol yields the core building block required for both PfATP4 and FAK inhibitor synthesis. Reagents: 2-Amino-6-fluorobenzoic acid, Methylamine hydrochloride, HATU, DIPEA, DMF.[1][2]

-

Dissolution: Dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq) in DMF (0.5 M concentration).

-

Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.

-

Amidation: Add Methylamine HCl (10.0 eq). The excess is required to prevent dimerization and ensure complete conversion.

-

Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS (Target Mass: 169.17 Da [M+H]+).

-

Workup: Pour into ice water. The product, 2-amino-6-fluoro-N-methylbenzamide , typically precipitates as a white solid. Filter and wash with cold water.

-

Quality Check: 1H NMR should show a characteristic doublet for the N-methyl group at ~2.8 ppm and the 6-fluoro aromatic pattern.

-

PfATP4 Inhibition Assay (Lactate Dehydrogenase Readout)

Context: This assay validates the antimalarial activity of the synthesized analogs.

-

Culture: Maintain P. falciparum (3D7 strain) in RPMI 1640 with 0.5% Albumax.

-

Seeding: Plate parasites (0.3% parasitemia, 2% hematocrit) in 384-well plates.

-

Treatment: Add test compounds (serial dilution, top conc 10 µM). Incubate for 72 hours at 37°C.

-

Lysis: Freeze-thaw plates to lyse red blood cells.

-

Detection: Add LDH reaction mix (APAD, Lithium Lactate, Diaphorase, Resazurin).

-

Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

-

Validation: Use KAE609 (Cipargamin) as a positive control (expected EC50 ~1 nM).

References

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 2023. [Link]

- Pyrimidine or Pyridine Derivative and Medicinal Use Thereof (FAK Inhibitors).

- Amino pyrimidine anticancer compounds (FAK/Kinase Inhibition).

-

PubChem Compound Summary for CID 2778939 (2-Amino-6-fluorobenzamide derivatives). National Center for Biotechnology Information, 2025. [Link]

Sources

Strategic Utilization of 2-Amino-6-fluoro-N-methylbenzamide in Heterocyclic Synthesis

This guide details the synthetic utility of 2-amino-6-fluoro-N-methylbenzamide , a privileged scaffold in medicinal chemistry.[1] Unlike its regioisomer (used in Enzalutamide), this specific intermediate is critical for accessing pyrrolo[1,2-a]quinazolines (antimalarials) and pyrimidine-based kinase inhibitors (FAK/JAK).

Executive Summary

2-amino-6-fluoro-N-methylbenzamide (CAS: 869936-86-7 ) is a bifunctional building block characterized by an electron-withdrawing fluorine at the C6 position and a reactive anthranilamide core.[1][2][3] It serves as a "linchpin" intermediate for constructing fused nitrogen heterocycles, particularly quinazolinones .

Its structural value lies in three key features:

-

The Ortho-Amino Amide Motif: Enables rapid cyclization with aldehydes, ketones, and keto-acids to form the quinazolinone core.[1]

-

The C6-Fluorine Atom: Provides metabolic stability (blocking the oxidation-prone position) and modulates the pKa of the aniline nitrogen, influencing nucleophilicity during cyclization.[1]

-

The N-Methyl Group: Often retained in the final pharmacophore to improve solubility or engage in specific hydrogen bonding interactions within a target protein's hydrophobic pocket.[1]

Compound Profile & Regiochemical Alert

| Property | Details |

| IUPAC Name | 2-amino-6-fluoro-N-methylbenzamide |

| CAS Number | 869936-86-7 |

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| Key Functional Groups | Primary Aniline, Secondary Amide, Aryl Fluoride |

| Regioisomer Warning | Do NOT confuse with: [1][4]• 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1), the intermediate for Enzalutamide .[1]• 2-amino-N-methylbenzamide (CAS 4141-08-6), the non-fluorinated analog.[1] |

Synthesis of the Intermediate

Accessing high-purity 2-amino-6-fluoro-N-methylbenzamide is best achieved via two primary routes. The Isatoic Anhydride Route is preferred for scale-up due to cleaner workups and avoidance of expensive coupling reagents.[1]

Method A: The Isatoic Anhydride Route (Scalable & Preferred)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the anthranilic acid, forming a reactive anhydride that opens selectively with methylamine.

-

Reagents: CDI, THF (solvent), Methylamine (2M in THF or EtOH).

Protocol:

-

Activation: Dissolve 2-amino-6-fluorobenzoic acid (1.0 equiv) in anhydrous THF under N₂. Add CDI (1.2 equiv) portion-wise.

-

Cyclization: Stir at reflux (65°C) for 2–4 hours until the acid is consumed. The intermediate, 5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (isatoic anhydride derivative), often precipitates.[1]

-

Aminolysis: Cool the mixture to 0°C. Add excess Methylamine (3–5 equiv) slowly. The anhydride ring opens to yield the desired benzamide.

-

Workup: Concentrate the solvent. Triturate the residue with cold water or ether to remove imidazole byproducts. Filter the solid product.

Method B: Peptide Coupling (HATU/EDCI)

Best for small-scale discovery chemistry where speed is prioritized over cost.[1]

-

Reagents: HATU (1.2 equiv), DIPEA (2.5 equiv), Methylamine HCl (1.5 equiv), DMF.

-

Protocol: Combine acid, amine salt, and base in DMF. Add HATU at 0°C. Stir at RT for 2 hours. Quench with water and extract with EtOAc.

-

Yield: 55–75%.

-

Disadvantage: Requires removal of urea byproducts; lower atom economy.

-

Downstream Applications: From Intermediate to Drug Scaffold

Application 1: Synthesis of Antimalarial Pyrrolo[1,2-a]quinazolines

This is the primary application for this specific isomer. The intermediate reacts with

-

Mechanism: Double condensation. The aniline nitrogen attacks the ketone, followed by the amide nitrogen attacking the carboxylic acid (or vice versa), resulting in a fused tricyclic system.

-

Critical Role of Fluorine: In PfATP4 inhibitors (e.g., WJM-921 ), the fluorine atom (originating from the 6-position of the benzamide) ends up at the C9-position of the final scaffold.[1] This substitution has been shown to improve potency by ~4-fold compared to the non-fluorinated analog.[5][7]

Experimental Protocol (Cyclization):

-

Dissolve 2-amino-6-fluoro-N-methylbenzamide (1.0 equiv) and

-ketoglutaric acid (1.2 equiv) in Glacial Acetic Acid. -

Heat to reflux (110–120°C) for 4–16 hours.

-

Monitor by LCMS for the formation of the 1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline core.[1]

-

Cool and pour into ice water. The product precipitates as a solid.

Application 2: FAK/JAK Kinase Inhibitors

The aniline amine serves as a nucleophile in SNAr reactions with 2,4-dichloropyrimidines.

-

Reaction: 2-amino-6-fluoro-N-methylbenzamide + 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[1]

-

Conditions: Ethanol or n-Butanol, DIPEA, 80°C.

-

Outcome: Regioselective displacement of the C4-chlorine on the pyrimidine ring due to steric and electronic factors, yielding the 2-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino) derivative.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis from the core intermediate.

Caption: Divergent synthetic pathways. The intermediate (Yellow) is accessed via an isatoic anhydride route and serves as a precursor for tricyclic antimalarials (Green) or kinase inhibitors (Blue).

Technical Analysis: The "Fluorine Effect"

Why use the 6-fluoro isomer specifically?

-

Conformational Lock: The fluorine atom at C6 exerts a steric repulsion on the neighboring amide carbonyl. This forces the amide bond to rotate out of planarity or adopt a specific conformation that can lower the energy barrier for intramolecular cyclization (the "gem-dimethyl" effect analog).[1]

-

Metabolic Blocking: In the final drug molecule, the position corresponding to C6 (often C5 or C9 in fused systems) is a common site for CYP450-mediated hydroxylation. Fluorine blocks this "soft spot," extending the half-life (

) of the drug. -

Electronic Modulation: The electronegativity of fluorine reduces the electron density of the aniline nitrogen (

modulation). While this makes the aniline less nucleophilic (requiring higher temperatures for SNAr), it makes the resulting NH bond in kinase inhibitors a better hydrogen bond donor for interacting with the hinge region of the kinase ATP pocket.

References

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Source: Journal of Medicinal Chemistry (2023).[5] URL:[Link]

- Amino Pyrimidine Anticancer Compounds (FAK Inhibitors).

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Source: ACS Omega (2019). URL:[Link]

-

PubChem Compound Summary: 2-Amino-6-fluoro-N-methylbenzamide. Source: National Library of Medicine. URL:[Link]

Sources

- 1. Controlled Drugs and Substances Act - Wikipedia [en.wikipedia.org]

- 2. 898541-54-3|2-Amino-4-fluoro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 3. 119023-25-5|2-Amino-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents [patents.google.com]

- 7. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening Assays for 2-Amino-6-Fluoro-N-Methylbenzamide Analogs

Introduction & Pharmacological Context

The 2-amino-6-fluoro-N-methylbenzamide scaffold represents a critical pharmacophore in the development of KCNQ (Kv7) potassium channel openers. Structurally related to retigabine (ezogabine) and flupirtine , this motif targets the neuronal KCNQ2/3 (Kv7.2/7.3) heteromultimers, which regulate the "M-current" to stabilize resting membrane potential and dampen neuronal excitability.

Compounds containing this core benzamide structure bind to a hydrophobic pocket located between the S5 and S6 transmembrane segments of the channel pore. The "2-amino" group is essential for hydrogen bonding within this pocket, while the "6-fluoro" substitution often improves metabolic stability and lipophilicity compared to non-halogenated analogs.

This Application Note details a robust High-Throughput Screening (HTS) cascade designed to identify novel analogs of this scaffold that enhance KCNQ2/3 activity, prioritizing functional validation over simple binding.

HTS Strategy: The Screening Funnel

To filter a library of 2-amino-6-fluoro-N-methylbenzamide analogs effectively, we utilize a "Funnel Strategy" that balances throughput with physiological relevance.

Diagram 1: The Screening Cascade

Caption: A multi-stage screening funnel moving from high-capacity fluorescence assays to high-fidelity electrophysiology.

Protocol 1: Primary Screen – Thallium (Tl+) Flux Assay

The Thallium Flux assay is the industry gold standard for K+ channel HTS. It relies on the permeability of Thallium (Tl+) through open K+ channels.[1][2][3][4] Tl+ binds to a cytosolic dye (e.g., FluxOR™ or Thallos™) with higher affinity than Ca2+, causing a massive increase in fluorescence.

Why this works for Benzamides: KCNQ openers function by shifting the voltage-dependence of activation to more negative potentials. By using a stimulus buffer with sub-threshold extracellular K+, the channels remain mostly closed unless a modulator (benzamide analog) is present to lower the activation threshold, allowing Tl+ influx.

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing human KCNQ2/3.

-

Dye: Thallium-sensitive dye (e.g., FluxOR™ II, Invitrogen).

-

Detection: FLIPR Tetra or Hamamatsu FDSS (Ex/Em: 490/525 nm).

-

Control: Retigabine (Positive Control), DMSO (Vehicle).

Step-by-Step Procedure

-

Cell Plating:

-

Plate cells at 10,000 cells/well in 384-well poly-D-lysine coated black-wall/clear-bottom plates.

-

Incubate 24 hours at 37°C, 5% CO2.

-

-

Dye Loading:

-

Remove culture media.[5]

-

Add 20 µL/well of Loading Buffer (HBSS + Thallium-sensitive dye + Probenecid).

-

Incubate for 60 minutes at Room Temperature (RT) in the dark. Note: Probenecid inhibits dye extrusion by organic anion transporters.

-

-

Compound Addition (Pre-Incubation):

-

Add 10 µL of test compounds (Benzamide analogs) diluted in assay buffer (HBSS, Cl- free if possible to reduce background).

-

Final DMSO concentration should be <0.5%.

-

Incubate for 20 minutes. Critical: Benzamides require time to access the hydrophobic pore pocket.

-

-

Stimulus Injection & Reading:

-

Transfer plate to FLIPR/FDSS.

-

Start baseline reading (10 seconds).[1]

-

Inject Stimulus: Add 10 µL of Stimulus Buffer containing Tl2SO4 (2 mM) and K2SO4 (5 mM) .

-

Mechanistic Note: The 5 mM K+ slightly depolarizes the membrane but not enough to fully open wild-type channels. Benzamide analogs will shift the activation curve, causing channels to open at this mild depolarization, resulting in Tl+ influx.

-

-

Data Acquisition:

-

Read fluorescence for 90–120 seconds.

-

Calculate slope or Area Under Curve (AUC).

-

Diagram 2: Thallium Flux Mechanism

Caption: Benzamide analogs stabilize the open state, allowing Thallium influx to activate the fluorogenic dye.

Protocol 2: Secondary Screen – Automated Patch Clamp (APC)

Fluorescence assays can yield false positives due to dye interactions or membrane leakiness. Confirmed hits must be validated using Automated Patch Clamp (e.g., QPatch, SyncroPatch, or IonWorks).

Experimental Setup

-

Platform: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

-

Mode: Whole-cell voltage clamp.

-

Internal Solution: K-gluconate based (physiological K+).

-

External Solution: Standard Tyrode’s solution.

Voltage Protocol for Openers

-

Holding Potential: -80 mV.

-

Depolarization Step: Step to -40 mV (or -50 mV) for 500 ms.

-

Rationale: At -40 mV, KCNQ2/3 channels are only partially open (~10-20%). An opener will significantly increase the current amplitude at this voltage by shifting the activation curve leftward.

-

-

Ramp Protocol (Optional): Slow ramp from -100 mV to +40 mV to visualize the shift in activation voltage (

).

Acceptance Criteria

-

Current Enhancement: >20% increase in current at -40 mV compared to baseline.

-

Left-Shift:

. -

Seal Resistance: >200 MΩ (Gigaseal preferred).

Data Analysis & Quality Control

Statistical Parameters

For the primary HTS (Thallium Flux), assay robustness is defined by the Z-factor (

- : Mean and SD of Positive Control (Retigabine 10 µM).

- : Mean and SD of Negative Control (Vehicle).

-

Target:

is required for a valid screen.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Dye leakage or spontaneous channel opening. | Add Probenecid; Ensure wash steps are thorough; Check cell health. |

| Low Signal Window | Cells not expressing channel; Tl+ concentration too low. | Verify expression via Western Blot; Titrate extracellular K+ (2mM - 10mM) to optimize driving force. |

| False Positives | Compound fluorescence; Cell toxicity. | Run "Parental Cell" counter-screen (no KCNQ); Check compound auto-fluorescence. |

| Inconsistent Potency | Benzamides are lipophilic (sticky). | Use glass-coated plates or add 0.01% BSA to assay buffer; Ensure 20-30 min pre-incubation. |

Selectivity & Safety (Critical Step)

The 2-amino-6-fluoro-N-methylbenzamide scaffold must be screened against KCNQ1 (Kv7.1) early in the process. KCNQ1 is critical for cardiac repolarization.

-

Requirement: Selectivity Ratio (EC50 KCNQ1 / EC50 KCNQ2) > 100-fold.

-

Method: Run the same Thallium Flux protocol on CHO-KCNQ1 cells. Hits activating KCNQ1 should be deprioritized to avoid QT-prolongation risks.

References

-

Dalby-Brown, W., et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Biochemical and Biophysical Research Communications. Link

-

Gunthorpe, M. J., et al. (2015). Industrialization of the Thallium Flux Assay for Ion Channel HTS. Assay and Drug Development Technologies. Link

-

Zhang, F., et al. (2015). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica. Link

-

Miceli, F., et al. (2008). Molecular pharmacology and therapeutic potential of neuronal Kv7-modulating drugs. Current Opinion in Pharmacology. Link

-

Thermo Fisher Scientific. FluxOR™ II Potassium Ion Channel Assay User Guide.Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 4. Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]

in vitro ADME profiling of compounds with 2-amino-6-fluoro-N-methylbenzamide core

Application Note: In Vitro ADME Profiling of 2-Amino-6-Fluoro-N-Methylbenzamide Derivatives

Executive Summary & Chemical Context

The 2-amino-6-fluoro-N-methylbenzamide core is a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., FAK, JAK) and a pharmacophore in receptor modulators (e.g., Sigma-1, Androgen Receptor).

While the scaffold offers excellent hydrogen-bonding capabilities and metabolic protection via the fluorine atom, it presents distinct ADME challenges:

-

Metabolic Soft Spots: The N-methyl group is a prime target for CYP-mediated

-demethylation.[1] -

Permeability: The polarity of the primary aniline and secondary amide can limit passive diffusion if not balanced by lipophilic substituents.

-

Solubility: The planar, crystalline nature of benzamides often leads to high melting points and solubility-limited absorption.[1]

This guide provides a rigorous, self-validating workflow to profile these compounds, ensuring that data artifacts (e.g., chemical instability vs. metabolic clearance) are distinguished early.

Strategic ADME Profiling Workflow

The following workflow prioritizes assays that expose the specific vulnerabilities of this chemotype.

Figure 1: Strategic decision tree for profiling benzamide derivatives. Note the early emphasis on solubility and specific metabolite identification.

Critical Mechanistic Insights

Metabolic Vulnerabilities

The N-methylbenzamide moiety is susceptible to oxidative dealkylation.[1] The mechanism typically involves:

- -C Hydroxylation: CYP450s (primarily CYP3A4/2C19) insert oxygen at the N-methyl carbon.[1]

-

Carbinolamide Intermediate: This unstable intermediate (

) spontaneously collapses.[1] -

Formaldehyde Loss: Releasing the primary amide metabolite (

).[1]

Note on the Fluorine Effect: The C6-fluorine atom is critical.[1] It blocks metabolic hydroxylation at the ortho-position and, through electronic withdrawal, reduces the electron density of the aromatic ring, potentially slowing down oxidation at the aniline nitrogen. However, it rarely protects the distal N-methyl group.[1]

Hydrolytic Stability

While benzamides are generally stable, the presence of the electron-withdrawing fluorine ortho to the carbonyl can activate the amide bond toward nucleophilic attack. However, the 2-amino group provides electron donation (resonance) and steric bulk, usually making this core resistant to plasma amidases compared to simple benzamides. Verification via plasma stability assay is mandatory.

Detailed Experimental Protocols

Protocol A: Microsomal Stability with Reaction Phenotyping Focus

Purpose: To determine intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Test Compound (10 mM DMSO stock).[1]

-

Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:

-

Preparation: Dilute test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO < 0.1%.[1]

-

Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation replacing NADPH with buffer to check for non-NADPH dependent degradation (e.g., hydrolysis).

-

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4,000 rpm for 20 min.

-

Analysis (LC-MS/MS):

Acceptance Criteria:

-

T0 recovery: 100% ± 15%.[1]

-

NADPH-free control: < 10% loss over 60 min (confirms stability against hydrolysis).[1]

Protocol B: Caco-2 Permeability with P-gp Assessment

Purpose: To predict oral absorption and blood-brain barrier (BBB) penetration, critical for CNS-targeted kinase inhibitors.[1]

Materials:

-

Caco-2 monolayers (21-day culture, TEER > 1000

).[1] -

Transport Buffer: HBSS (pH 7.4).[1]

-

P-gp Inhibitor: Verapamil or Zosuquidar.[1]

Step-by-Step Procedure:

-

Dosing: Prepare compound at 10 µM in HBSS.

-

Incubation: Add donor solution to respective chambers. Incubate at 37°C for 2 hours with mild shaking (50 rpm).

-

Sampling: Collect 100 µL from receiver compartments.

-

Integrity Check: Post-experiment, dose Lucifer Yellow to confirm monolayer integrity (

cm/s). -

Calculation:

Data Interpretation for Benzamides:

-

ER > 2.0: Indicates active efflux (likely P-gp or BCRP).[1]

-

ER + Inhibitor

1.0: Confirms P-gp mediated efflux.[1] -

Note: If

is low (<

Data Presentation & Interpretation

Summarize data in the following standardized format to facilitate SAR decision-making.

Table 1: Representative ADME Profile for 2-amino-6-fluoro-N-methylbenzamide Analogs

| Parameter | Assay | Ideal Range | Critical Flag | Causality/Action |

| Solubility | Kinetic (PBS, pH 7.[1]4) | > 50 µM | < 5 µM | High crystal lattice energy.[1] Disurpt planarity or add solubilizing tails (e.g., morpholine). |

| Lipophilicity | LogD (pH 7.4) | 1.0 – 3.0 | > 4.0 | High LogD drives metabolic clearance.[1] < 0.0 suggests poor permeability.[1] |

| Metabolic Stability | HLM | < 15 µL/min/mg | > 50 µL/min/mg | Rapid N-demethylation.[1] Consider deuteration of N-methyl ( |

| Permeability | Caco-2 A | > | < | Polar surface area too high.[1] Mask H-bond donors. |

| Efflux Ratio | Caco-2 (B | < 2.0 | > 3.0 | P-gp substrate.[1] Capping the primary amine may reduce P-gp recognition.[1] |

Metabolic Pathway Map

Understanding the fate of the core is essential for safety (metabolite toxicity).

Figure 2: Primary metabolic pathways.[1] N-demethylation is the dominant clearance route for this scaffold.[1]

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.

-

Wale, N., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. (Demonstrates synthesis and optimization of the 2-amino-6-fluoro-N-methylbenzamide core).

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery strategies. Drug Discovery World.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of 2-Amino-6-fluorobenzamide

Introduction

Welcome to the technical support guide for the N-alkylation of 2-amino-6-fluorobenzamide. This molecule is a valuable building block in medicinal chemistry and drug development, with its N-alkylated derivatives often serving as key intermediates in the synthesis of pharmacologically active compounds. However, the electronic properties of this substrate—specifically the reduced nucleophilicity of the aromatic amine due to the ortho-fluorine and meta-amide electron-withdrawing groups—can present significant challenges.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but the underlying chemical logic to empower researchers to make informed decisions and overcome common experimental hurdles.

Core Chemical Principles

The N-alkylation of 2-amino-6-fluorobenzamide is a nucleophilic substitution or reductive amination reaction. Success hinges on a delicate balance of factors:

-

Nucleophilicity of the Amine: The primary aromatic amine is the nucleophile. Its reactivity is significantly dampened by the electron-withdrawing effects of the ortho-fluoro and meta-carbamoyl groups. This makes the amine less reactive than aniline, requiring more forcing conditions or alternative strategies.[1]

-

Electrophilicity of the Alkylating Agent: The choice of alkylating agent (e.g., alkyl halide, alcohol, or carbonyl) is critical. More reactive electrophiles (e.g., alkyl iodides or triflates) can overcome the low nucleophilicity of the amine but may also lead to side reactions.

-

Role of the Base: A base is typically required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid byproduct (e.g., H-X) formed during the reaction. The choice of base must be carefully considered to avoid side reactions like amide hydrolysis.

-

Solvent Effects: The solvent influences the solubility of reagents and can affect reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate cations while leaving the nucleophile relatively free.[3][4]

Troubleshooting Guide & FAQs

Section 1: Low Conversion and Reactivity Issues

Q1: My reaction shows very low conversion to the desired N-alkylated product. What are the primary factors to investigate?

Low conversion is the most common issue, stemming directly from the reduced nucleophilicity of the aniline nitrogen.

Root Cause Analysis:

-

Insufficient Base Strength/Solubility: The base may not be strong enough to significantly deprotonate the weakly acidic N-H bond, or it may be poorly soluble in the reaction solvent.

-

Poor Alkylating Agent: The electrophile may not be reactive enough. The reactivity order for alkyl halides is generally I > Br > Cl.

-

Inappropriate Temperature: The activation energy for this reaction is likely high due to the deactivated nucleophile. The reaction may simply be too slow at the temperature you are running.

-

Solvent Choice: The solvent may not be optimal for an SN2-type reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

-

Base Selection: Switch from weaker inorganic bases like K₂CO₃ to stronger options. Sodium hydride (NaH) is a strong, non-nucleophilic base that can irreversibly deprotonate the amine. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents and the "cesium effect," which enhances nucleophilicity.[3]

-

Catalytic Additives: For reactions with alkyl bromides or chlorides, adding a catalytic amount (10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[3]

-

Alternative Methods: If direct alkylation with alkyl halides remains problematic, Reductive Amination is a superior and more controllable alternative.[5] This two-step, one-pot process involves forming an imine with an aldehyde or ketone, followed by in situ reduction.[5][6]

Section 2: Selectivity and Side Reactions

Q2: I'm observing a significant amount of N,N-dialkylated byproduct. How can I improve selectivity for mono-alkylation?

This is a classic problem in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading it to react again with the alkylating agent.[1][7][8]

Root Cause Analysis:

-

Stoichiometry: Using an excess of the alkylating agent strongly favors dialkylation.

-

Reaction Concentration: High concentrations can increase the rate of the second alkylation.

-

Base-Driven Reactivity: A strong base fully deprotonates the amine, and the resulting anion can be highly reactive.

Strategies for Promoting Mono-alkylation:

| Strategy | Principle | Recommended Action |

| Control Stoichiometry | Limit the availability of the alkylating agent. | Use the alkylating agent as the limiting reagent (e.g., 0.95 to 1.05 equivalents). Slowly add the alkylating agent to the reaction mixture over several hours. |

| Use a Large Excess of Amine | The alkylating agent is more likely to encounter the starting material than the mono-alkylated product. | Use a 2-5 fold excess of the 2-amino-6-fluorobenzamide. This is often impractical if the starting material is valuable. |

| Choose a Milder Base | Avoid full deprotonation to temper reactivity. | Use a base like K₂CO₃ or DIPEA instead of NaH. This may require higher temperatures. |

| Switch to Reductive Amination | The mechanism intrinsically favors mono-alkylation. | This is the most robust solution. An imine can only form once on a primary amine, and subsequent reduction yields the desired secondary amine. Over-alkylation is not a possible reaction pathway.[5][9] |

Q3: Is there a risk of alkylation on the amide nitrogen or oxygen?

While alkylation on the primary aromatic amine is kinetically and thermodynamically favored, reaction at the amide is possible under certain conditions.

-

Amide N-Alkylation: The amide nitrogen is significantly less nucleophilic than the aniline nitrogen due to resonance delocalization with the carbonyl group. Alkylation here is generally not observed unless the aniline nitrogen is protected or the conditions are extremely harsh.

-

Amide O-Alkylation: This is even less likely and would typically require very reactive, hard electrophiles like methyl triflate (MeOTf) or Meerwein's salt (Me₃OBF₄).[10] Under standard conditions with alkyl halides, this is not a significant concern.

General Reaction Scheme and Potential Side Products:

Caption: Primary reaction pathway and common outcomes.

Recommended Experimental Protocols

Protocol 1: Direct Alkylation using Cesium Carbonate

This protocol is a good starting point for simple alkyl halides.

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-fluorobenzamide (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to make a 0.1 M solution.

-

Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and catalytic tetrabutylammonium iodide (TBAI, 0.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Reactions can take 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Quench the reaction by slowly adding water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination

This is the preferred method for achieving high selectivity and is compatible with a wider range of alkyl groups via their corresponding aldehydes or ketones.

Step-by-Step Methodology:

-

To a stirred solution of 2-amino-6-fluorobenzamide (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor imine formation by TLC or LC-MS.

-

Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.[6] Be cautious of initial gas evolution.

-

Continue stirring at room temperature until the imine is consumed (typically 4-24 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

| Method | Alkylating Agent | Base / Reducing Agent | Solvent | Temp. (°C) | Key Advantages | Common Issues |

| Direct Alkylation | Alkyl Halide (R-Br, R-I) | Cs₂CO₃ or NaH | DMF, DMSO | 80-120 | Simple setup for reactive halides. | Low conversion, over-alkylation.[7] |

| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃, NaBH₃CN | DCE, THF | 25-40 | Excellent mono-selectivity, mild conditions, broad scope.[5] | Requires stable carbonyl compounds. |

| "Borrowing Hydrogen" | Alcohol | Transition Metal Catalyst (e.g., Ru, Mn, Ir)[11][12] | Toluene | 100-120 | High atom economy (water is the only byproduct).[13] | Requires specific catalysts, may have functional group incompatibilities. |

References

-

Palladium(II)-NHC Catalyzed Alkylation of Primary Amides. PMC. Available at: [Link]

-

Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. ACS Publications. Available at: [Link]

- Amine alkylation. Google Patents.

-

N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]

-

Aryne-Enabled C-N Arylation of Anilines. PMC. Available at: [Link]

-

Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

-

Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. ACS Publications. Available at: [Link]

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PubMed. Available at: [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]

-

Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

-

Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available at: [Link]

-

2-Amino-6-fluorobenzamide. PubChem. Available at: [Link]

-

Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]

-

Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. RSC Publishing. Available at: [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols. ACS Publications. Available at: [Link]

-

Biocatalytic reductive amination as a route to isotopically labelled amino acids. RSC Publishing. Available at: [Link]

-

The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Available at: [Link]

-

Control experiments for N-alkylation of amides via borrowing hydrogen. ResearchGate. Available at: [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Semantic Scholar. Available at: [Link]

-

Alkylation Reactions. Mettler Toledo. Available at: [Link]

-

Alkylation of Amines. YouTube. Available at: [Link]

-

Amine alkylation. Wikipedia. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scale-Up Synthesis of 2-amino-6-fluoro-N-methylbenzamide

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-amino-6-fluoro-N-methylbenzamide. This document is designed for researchers, process chemists, and drug development professionals to provide field-proven insights, troubleshooting guidance, and robust protocols for transitioning this synthesis from the bench to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning a successful and scalable synthesis campaign.

Q1: What is the most industrially viable and scalable synthetic route for 2-amino-6-fluoro-N-methylbenzamide?

A1: The most common and robust route for large-scale production involves a two-step process starting from 2-amino-6-fluorobenzoic acid. This pathway is favored for its use of readily available, cost-effective reagents and its general reliability. The sequence is:

-

Carboxylic Acid Activation: Conversion of 2-amino-6-fluorobenzoic acid to its corresponding acid chloride (2-amino-6-fluorobenzoyl chloride) using an activating agent, most commonly thionyl chloride (SOCl₂).

-

Amidation: Reaction of the in-situ generated acid chloride with methylamine to form the desired amide product.

This method avoids the use of expensive peptide coupling reagents, which, while effective at the lab scale, are often not economically feasible for large-scale manufacturing due to high cost and significant waste generation[1].

Q2: What are the Critical Process Parameters (CPPs) that must be controlled during the amidation step?

A2: The amidation of 2-amino-6-fluorobenzoyl chloride with methylamine is a highly exothermic reaction where precise control is key to ensuring high yield and purity. The primary CPPs are:

-

Temperature Control: The reaction temperature must be maintained at a low level (typically 0-10 °C) during the addition of methylamine to manage the exotherm and prevent side reactions.

-

Reagent Addition Rate: Slow, controlled addition of the methylamine solution is crucial to prevent a runaway reaction and localized temperature spikes.

-

Stoichiometry: A slight excess of methylamine (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the acid chloride. However, a large excess should be avoided as it can complicate the work-up and removal process.

-

Moisture Control: The acid chloride intermediate is highly susceptible to hydrolysis. All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of 2-amino-6-fluorobenzoic acid as a significant impurity[2].

Q3: Which form of methylamine (gas or aqueous solution) is recommended for scale-up?

A3: The choice between methylamine gas and a 40% aqueous solution involves a trade-off between reactivity control and process safety.

-

Methylamine Gas (CH₃NH₂): Using anhydrous methylamine gas avoids introducing water, thereby minimizing the risk of hydrolyzing the acid chloride intermediate. However, it requires a pressure-rated reactor and specialized gas handling equipment, which increases operational complexity and safety risks[3][4].

-

40% Methylamine Solution in Water: This is often the more practical choice for standard reactors. It is easier to handle and measure accurately. The main drawback is the presence of water. To mitigate this, the acid chloride solution is typically added to a cooled, stirred mixture of the methylamine solution and an organic solvent, ensuring the amine is in excess and reacts faster than the competing hydrolysis.

For most scale-up operations, the 40% aqueous solution is preferred for its operational simplicity, provided the process is designed to handle the associated hydrolysis risk through careful control of temperature and addition rates.

Q4: How can I effectively monitor the reaction progress at scale?

A4: In-Process Controls (IPCs) are essential for monitoring reaction completion and ensuring batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC method would monitor the disappearance of the starting material (2-amino-6-fluorobenzoic acid) after the activation step and the formation of the product (2-amino-6-fluoro-N-methylbenzamide) during the amidation. Thin-Layer Chromatography (TLC) can also be used as a faster, qualitative check for reaction completion[5].

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the scale-up synthesis.

Issue 1: Low Reaction Yield (<85%)

-

Symptom: The isolated yield of 2-amino-6-fluoro-N-methylbenzamide is consistently below the target specification.

-

Possible Cause A: Incomplete Acid Chloride Formation

-

Diagnosis: The activation of 2-amino-6-fluorobenzoic acid with thionyl chloride may be incomplete. An HPLC or NMR analysis of a sample taken after the activation step would show residual starting material.

-

Solution:

-

Ensure the stoichiometry of thionyl chloride is adequate (typically 1.2-1.5 equivalents).

-

Increase the reaction time or temperature for the activation step (e.g., reflux in a suitable solvent like toluene or dichloromethane for 2-4 hours).

-

The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.

-

-

-

Possible Cause B: Hydrolysis of Acid Chloride Intermediate

-

Diagnosis: The presence of 2-amino-6-fluorobenzoic acid in the final product's impurity profile points to hydrolysis.

-

Solution:

-

Strict Anhydrous Conditions: Use anhydrous grade solvents and dry all glassware thoroughly. Run the reaction under a nitrogen or argon atmosphere[2].

-

Temperature Management: Keep the temperature low during the addition of aqueous methylamine to minimize the rate of hydrolysis relative to amidation.

-

-

-

Possible Cause C: Product Loss During Work-Up

-

Diagnosis: The product has some solubility in the aqueous phase, leading to losses during extraction.

-

Solution:

-

pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer. The product is amphoteric; ensure the pH is in a range that minimizes its solubility in water (typically neutral to slightly basic) before extraction.

-

Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

-

"Salting Out": Add sodium chloride to the aqueous layer to decrease the solubility of the organic product and improve extraction efficiency.

-

-

Issue 2: High Impurity Levels in Final Product

-

Symptom: HPLC analysis shows one or more significant impurities (>0.5%) in the isolated product.

-

Possible Cause A: Dimer Formation

-

Diagnosis: An impurity with a mass corresponding to a dimer of the product may be observed by LC-MS. This occurs when the amino group of one molecule reacts with the activated acid chloride of another.

-

Solution:

-

Reverse Addition: Add the solution of the acid chloride slowly to the cooled methylamine solution. This ensures that methylamine is always in excess, favoring the desired intermolecular reaction over dimerization.

-

Low Temperature: Maintain a low reaction temperature (0-5 °C) to reduce the rate of this side reaction.

-

-

-

Possible Cause B: Starting Material Quality

-

Diagnosis: Impurities present in the 2-amino-6-fluorobenzoic acid starting material are carried through the synthesis.

-

Solution:

-

Incoming Quality Control: Always perform a purity check (e.g., HPLC, NMR) on the starting 2-amino-6-fluorobenzoic acid before beginning the synthesis[6].

-

Source High-Purity Material: Ensure that the supplier provides material with a purity of >98%.

-

-

Issue 3: Product Isolation and Physical Form

-

Symptom: The final product fails to crystallize, remaining an oil, or crystallizes poorly, leading to difficult filtration.

-

Possible Cause A: Residual Solvents

-

Diagnosis: The product may be retaining solvents used in the reaction or work-up.

-

Solution:

-

Solvent Swap: After the final extraction, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture).

-

Drying: Dry the isolated solid under vacuum at an appropriate temperature (e.g., 40-50 °C) to remove residual solvents.

-

-

-

Possible Cause B: Impurities Inhibiting Crystallization

-

Diagnosis: Even small amounts of impurities can sometimes disrupt the crystal lattice formation.

-

Solution:

-

Recrystallization: Perform a recrystallization from a screened solvent system. A table of potential solvents is provided below.

-

Carbon Treatment: If the product is colored, a charcoal (activated carbon) treatment during recrystallization can help remove colored impurities.

-

-

Key Experimental Protocols & Visualizations

Protocol 1: Scale-Up Synthesis of 2-amino-6-fluoro-N-methylbenzamide

Step 1: Acid Chloride Formation

-

Charge a suitable, dry, inerted reactor with 2-amino-6-fluorobenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (5-10 volumes).

-

Begin stirring and add a catalytic amount of DMF (0.02 eq).

-